molecular formula C22H29N5O2 B2363646 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898451-90-6

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2363646
CAS RN: 898451-90-6
M. Wt: 395.507
InChI Key: UUMGEXAKGUDBFM-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

  • The compound's molecular structure and conformations have been analyzed through crystallography and computational methods, providing insights into its geometrical and electronic parameters which can be correlated with its potential biological activities (Karczmarzyk & Malinka, 2008).
  • The analysis of its crystal structure has shown detailed molecular packing influenced by hydrogen bonds and π…π interactions, indicating potential for drug design and material science applications (Ozbey, Kuş, & Göker, 2001).

Neurological Applications

  • The compound has shown potential in improving cognitive functions such as learning and memory in animal models, making it a candidate for further studies in neurodegenerative diseases or cognitive impairments (Zhang Hong-ying, 2012).

Catalytic Applications

  • It has been utilized as a promoter in Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, demonstrating its potential in facilitating chemical reactions in synthetic chemistry (Bhunia, De, & Ma, 2022).

Molecular Interaction Studies

  • Studies have explored the intermolecular interactions and molecular packing of the compound, providing insights into its properties and potential applications in materials science and molecular engineering (Jotani et al., 2016).

properties

IUPAC Name

N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-3-5-19(6-4-17)20(27-13-11-26(2)12-14-27)16-25-22(29)21(28)24-15-18-7-9-23-10-8-18/h3-10,20H,11-16H2,1-2H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMGEXAKGUDBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

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